N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide, commonly known as CPOP, is a novel compound that has gained significant attention in the field of medicinal chemistry. CPOP is a small molecule that belongs to the class of oxalamide derivatives, which have been found to exhibit various biological activities.
Scientific Research Applications
Synthesis Methodologies :
- A study by Mamedov et al. (2016) details a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which may be applicable to the synthesis of compounds like “N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide” (Mamedov et al., 2016).
Structural Characterizations and Properties :
- The study by Wang et al. (2016) investigates the crystal structure of a similar N,N′-bis(substituted)oxamide compound, providing insights into the structural aspects that could be relevant for “N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide” (Wang et al., 2016).
- Research by Zhang et al. (2007) discusses the synthesis and magnetic properties of oxamido-bridged trinuclear Cu(II)–Mn(II)–Cu(II) complexes, potentially relevant for the study of similar compounds (Zhang et al., 2007).
Applications in Polymer and Material Science :
- Bernier et al. (2002) reported on the preparation of polythiophenes, which could be modified with various molecules, including potentially oxalamide derivatives, for high-throughput screening and drug discovery applications (Bernier et al., 2002).
- A study by Tapia et al. (2010) on the synthesis of thiophene copolymers containing azobenzene moieties explores the thermal, optical, and electrochemical properties of these materials, which could be relevant for oxalamide-based compounds (Tapia et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been observed to inhibit human soluble epoxide hydrolase (seh) . sEH is involved in the metabolism of epoxy fatty acids to corresponding vicinal diols .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target, seh, and inhibit its function .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxy fatty acids. Normally, sEH catalyzes the addition of water to epoxy fatty acids, converting them into vicinal diols . By inhibiting sEH, this conversion is prevented, which can have various downstream effects depending on the specific epoxy fatty acid involved .
Result of Action
The inhibition of sEH by this compound could potentially lead to an accumulation of epoxy fatty acids and a decrease in vicinal diols . This could have various molecular and cellular effects, depending on the specific fatty acids involved .
properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-25-15-7-3-6-14(11-15)21-18(24)17(23)20-9-8-16(22)12-4-2-5-13(19)10-12/h2-7,10-11,16,22H,8-9H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCHSMHOWWKAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide |
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